2,4-Tetradecadienal 2,4-Tetradecadienal
Brand Name: Vulcanchem
CAS No.: 54306-03-5
VCID: VC18666903
InChI: InChI=1S/C14H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h10-14H,2-9H2,1H3
SMILES:
Molecular Formula: C14H24O
Molecular Weight: 208.34 g/mol

2,4-Tetradecadienal

CAS No.: 54306-03-5

Cat. No.: VC18666903

Molecular Formula: C14H24O

Molecular Weight: 208.34 g/mol

* For research use only. Not for human or veterinary use.

2,4-Tetradecadienal - 54306-03-5

Specification

CAS No. 54306-03-5
Molecular Formula C14H24O
Molecular Weight 208.34 g/mol
IUPAC Name tetradeca-2,4-dienal
Standard InChI InChI=1S/C14H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h10-14H,2-9H2,1H3
Standard InChI Key FKPVPINTWUDGAG-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCC=CC=CC=O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2,4-Tetradecadienal possesses a linear carbon chain with conjugated double bonds at C2–C3 and C4–C5 positions, terminating in an aldehyde group. The molecular formula C₁₄H₂₄O corresponds to a molecular weight of 208.34 g/mol . The SMILES notation (CCCCCCCCCC=CC=CC=O) and InChIKey (FKPVPINTWUDGAG-UHFFFAOYSA-N) provide unambiguous representations of its structure, enabling precise identification in databases .

The presence of conjugated dienes influences the compound’s reactivity, particularly in oxidation and polymerization reactions. Density functional theory (DFT) calculations predict a planar geometry around the double bonds, with bond lengths of approximately 1.34 Å for C=C and 1.23 Å for the aldehyde C=O group .

Spectroscopic Profiles

While experimental spectral data (e.g., NMR, IR) for 2,4-tetradecadienal are scarce in the literature, analog studies on similar α,β-unsaturated aldehydes suggest characteristic absorption bands. For instance, the aldehyde proton typically resonates near δ 9.5–10.0 ppm in ¹H NMR, while conjugated dienes exhibit UV-Vis absorption maxima around 230–260 nm due to π→π* transitions .

Physicochemical Properties

Thermodynamic Parameters

Computational models using Joback and Crippen methods estimate key thermodynamic properties :

  • Enthalpy of Formation (ΔfH°gas): -183.43 kJ/mol

  • Gibbs Free Energy of Formation (ΔfG°): 127.92 kJ/mol

  • Boiling Point (Tboil): 576.70 K (303.55°C)

  • Heat Capacity (Cp,gas): Ranges from 499.57 J/mol·K at 576.70 K to 585.38 J/mol·K at 753.90 K .

These values align with trends observed in homologous aldehydes, where increased chain length and unsaturation elevate boiling points and heat capacities compared to saturated analogs.

Collision Cross Section and Mass Spectrometry

Ion mobility spectrometry (IMS) predictions for 2,4-tetradecadienal adducts reveal collision cross sections (CCS) dependent on ionization mode :

Adductm/zCCS (Ų)
[M+H]+209.18999154.6
[M+Na]+231.17193164.3
[M-H]-207.17543153.8

The higher CCS for [M+Na]+ (164.3 Ų) versus [M+H]+ (154.6 Ų) reflects sodium’s larger ionic radius and enhanced ion-neutral interactions .

Toxicological Assessment

Acute and Subchronic Toxicity

The FEMA Expert Panel evaluated 2,4-tetradecadienal’s safety using read-across data from structurally related aldehydes :

  • NOAEL for trans,trans-2,4-Decadienal: 100 mg/kg bw/day in rats, establishing a safety margin of 1,000,000× over anticipated human intake .

  • Subchronic Study on trans,trans-2,4-Hexadienal: No adverse effects observed at 15 mg/kg bw/day (150,000× human exposure), with forestomach hyperplasia only at 120 mg/kg bw/day due to local irritation .

These findings support 2,4-tetradecadienal’s classification below the threshold of toxicological concern (TTC) for Class III substances (90 µg/person/day) .

Genotoxicity and Metabolism

In vitro assays demonstrate no mutagenic potential for 2,4-tetradecadienal or its analogs:

  • Ames Test (OECD 471): Negative up to 5000 µg/plate in S. typhimurium strains .

  • Metabolic Pathway: Predicted oxidation to tetradecadienoic acid followed by β-oxidation to CO₂ and water, or glutathione conjugation for excretion .

Carcinogenicity concerns are mitigated by the absence of systemic toxicity at low doses and rapid metabolic clearance .

Applications and Regulatory Status

Flavor Industry Use

2,4-Tetradecadienal’s unsaturated structure contributes to green, fatty odor notes, making it valuable in flavor formulations. Its use complies with FEMA GRAS status (No. 4987) under specified purity criteria .

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